

Diethanolamine: A Comprehensive Technical Guide for Research Applications

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Compound of Interest

Compound Name: **Diethanolamine**

Cat. No.: **B148213**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA), a versatile organic compound, holds a significant position in a myriad of research and industrial applications.^{[1][2]} This technical guide provides an in-depth overview of the chemical and physical properties of **diethanolamine**, alongside detailed experimental protocols for its key applications. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical guidance for utilizing DEA in a laboratory setting.

Chemical and Physical Properties

Diethanolamine is a secondary amine and a diol, exhibiting properties of both functional groups.^[2] It is a hygroscopic compound that can appear as a colorless, viscous liquid or a white solid at room temperature.^[2] The following tables summarize its key chemical and physical properties.

Table 1: General and Physical Properties of Diethanolamine

| Property | Value | References |
|--------------------------|--|---------------------|
| Molecular Formula | C ₄ H ₁₁ NO ₂ | [2] |
| Molecular Weight | 105.14 g/mol | |
| CAS Number | 111-42-2 | [2] |
| Appearance | Colorless to pale yellow viscous liquid or white crystalline solid | [2] |
| Odor | Mild, ammonia-like | |
| Melting Point | 28 °C (82.4 °F) | |
| Boiling Point | 271.1 °C (519.9 °F) at 760 mmHg (decomposes) | |
| Density | 1.097 g/mL at 25 °C | |
| Vapor Pressure | <0.01 mmHg at 20 °C | |
| Flash Point | 138 °C (280 °F) | |
| Autoignition Temperature | 365 °C (689 °F) | |

Table 2: Solubility and Acidity of Diethanolamine

| Property | Value | References |
|--------------------------------|--|---------------------|
| Solubility in Water | Miscible | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, and glycerin. Slightly soluble in benzene and ether. | |
| pKa | 8.88 at 25 °C | |

Research Applications and Experimental Protocols

Diethanolamine's bifunctional nature lends itself to a wide array of applications in research and development. This section details some of the most common uses and provides specific experimental protocols.

Buffering Agent

With a pKa of 8.88, **diethanolamine** is an effective buffering agent for maintaining pH in the alkaline range. It is frequently used in biochemical and cellular assays.

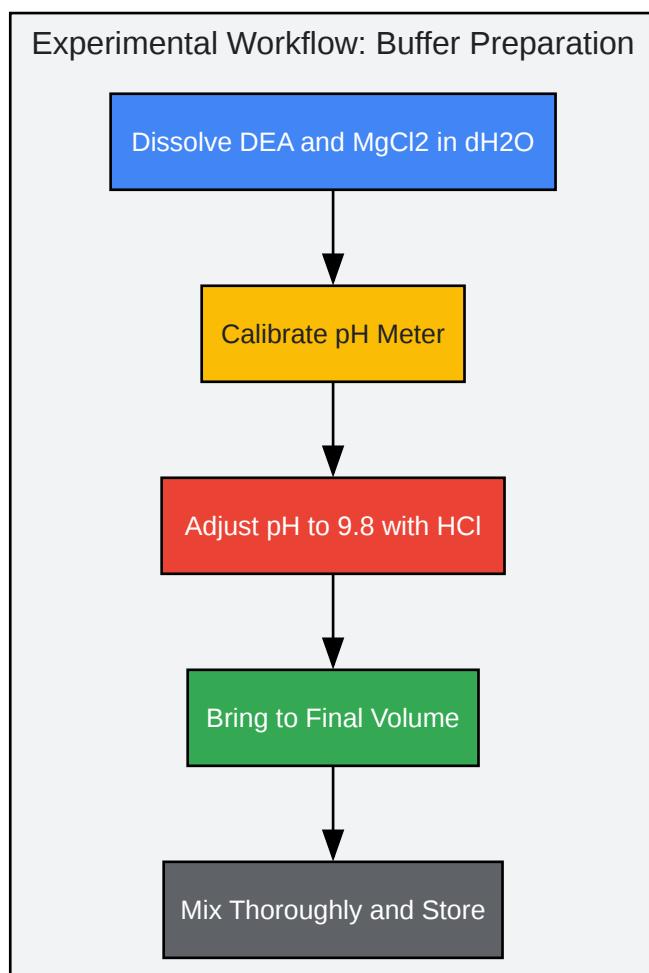
Materials:

- **Diethanolamine**
- Magnesium chloride hexahydrate ($\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$)
- 10 M Hydrochloric acid (HCl)
- Deionized water (dH₂O)
- pH meter
- Volumetric flask (1 L)
- Stir plate and stir bar

Procedure:

- Add approximately 800 mL of dH₂O to a 1 L beaker on a stir plate.[3]
- With continuous stirring, add 105.14 g of **diethanolamine** to the water.[3]
- Add 100 mg of magnesium chloride hexahydrate to the solution.[3]
- Calibrate the pH meter and carefully monitor the pH of the solution.
- Slowly add 10 M HCl to the solution to adjust the pH to 9.8.[3] Exercise caution as this is an exothermic reaction.
- Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

- Add dH₂O to bring the final volume to 1 L.[\[3\]](#)
- Stopper the flask and invert several times to ensure thorough mixing.
- Store the buffer solution at room temperature.



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Figure 1: Workflow for preparing a **diethanolamine** buffer.

Synthesis of Diethanolamides

Diethanolamides, derived from the reaction of **diethanolamine** with fatty acids or their esters, are widely used as surfactants and emulsifying agents in various formulations, including cosmetics and pharmaceuticals.

Materials:

- Fatty acid methyl ester (e.g., methyl laurate)
- **Diethanolamine**
- Sodium methoxide (catalyst)
- Isopropanol (solvent)
- Three-neck round-bottom flask
- Condenser
- Stir plate with heating mantle
- Rotary evaporator

Procedure:

- In a three-neck round-bottom flask equipped with a condenser and a mechanical stirrer, dissolve the fatty acid methyl ester and **diethanolamine** in isopropanol. A typical molar ratio is 1:1.2 of ester to **diethanolamine**.
- Add a catalytic amount of sodium methoxide (e.g., 0.5% by weight of the reactants).
- Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 4-6 hours).
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the catalyst by adding a small amount of a weak acid, such as acetic acid.
- Remove the isopropanol solvent using a rotary evaporator.
- The resulting crude diethanolamide can be purified by vacuum distillation or column chromatography if necessary.

Carbon Dioxide (CO₂) Capture

Aqueous solutions of **diethanolamine** are effective at absorbing acidic gases like carbon dioxide. This application is crucial in industrial processes and is an area of active research for carbon capture technologies.[4][5][6]

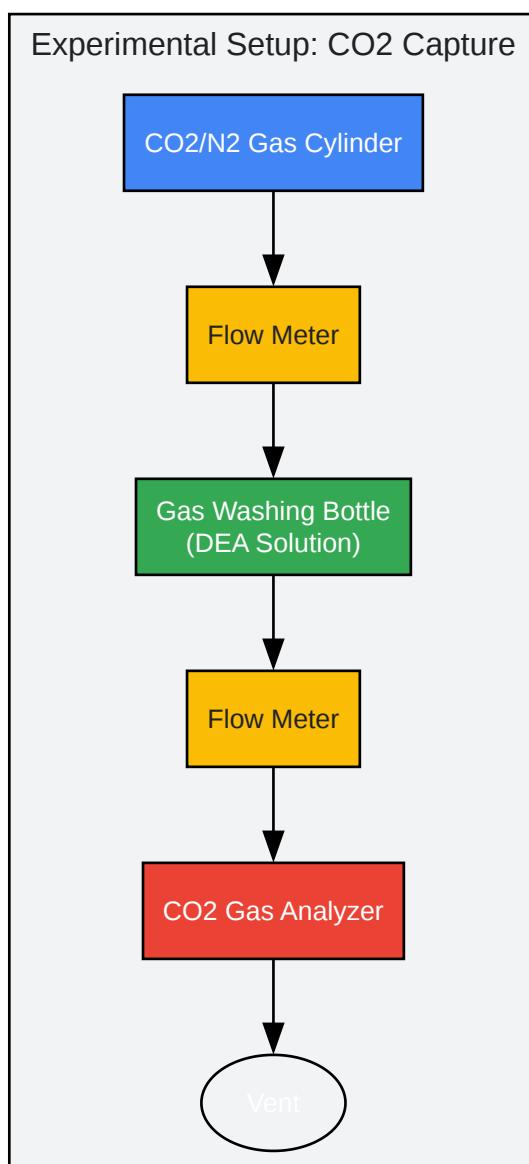
Materials:

- **Diethanolamine**
- Deionized water
- Gas cylinder with a CO₂/N₂ mixture (e.g., 15% CO₂)
- Gas washing bottle or bubbler
- Flow meters
- Gas analyzer (to measure CO₂ concentration)
- Stir plate

Procedure:

- Prepare an aqueous solution of **diethanolamine** (e.g., 20-30 wt%).
- Fill a gas washing bottle with a known volume and concentration of the **diethanolamine** solution.
- Set up the gas flow system, connecting the gas cylinder to the inlet of the gas washing bottle through a flow meter.
- Connect the outlet of the gas washing bottle to a gas analyzer to measure the CO₂ concentration in the exiting gas stream.
- Begin flowing the CO₂/N₂ gas mixture through the **diethanolamine** solution at a constant flow rate.

- Continuously record the CO₂ concentration at the outlet. The absorption efficiency can be calculated by comparing the inlet and outlet CO₂ concentrations.
- The experiment can be run until the solution is saturated with CO₂, indicated by the outlet CO₂ concentration equaling the inlet concentration.
- The CO₂ loading capacity of the solution can be determined by measuring the total amount of CO₂ absorbed.



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Figure 2: Schematic of a lab-scale CO₂ absorption setup.

Corrosion Inhibition

Diethanolamine and its derivatives are effective corrosion inhibitors for various metals, particularly in aqueous and acidic environments.^[2] They function by adsorbing onto the metal surface and forming a protective film.

Materials:

- Metal coupons (e.g., mild steel) of known surface area
- Corrosive medium (e.g., 1 M HCl)
- **Diethanolamine**
- Water bath or incubator
- Analytical balance

Procedure:

- Clean and weigh the metal coupons accurately.
- Prepare the corrosive medium with and without various concentrations of **diethanolamine**.
- Immerse the pre-weighed metal coupons in the different test solutions.
- Maintain the solutions at a constant temperature for a specified period (e.g., 24 hours).
- After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution), rinse, dry, and reweigh them.
- Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

$$CR = (\text{Weight Loss}) / (\text{Surface Area} \times \text{Time})$$

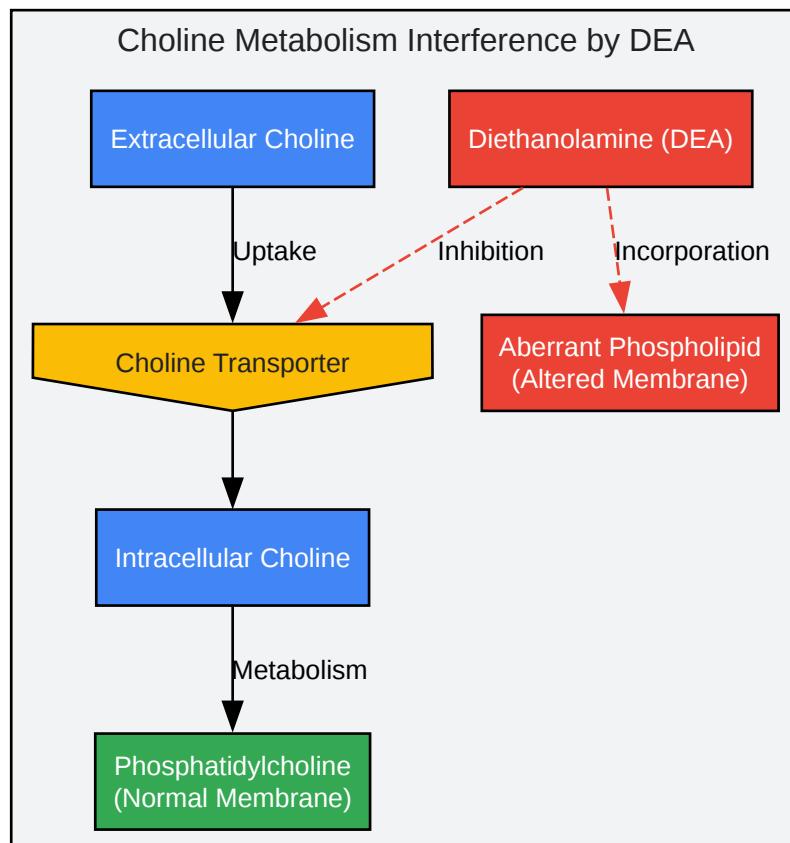
$$\text{IE\%} = [(\text{CR_ uninhibited} - \text{CR_ inhibited}) / \text{CR_ uninhibited}] \times 100$$

Biological Interactions and Signaling Pathways

Recent research has highlighted the interaction of **diethanolamine** with biological systems, particularly its impact on cellular metabolism and signaling pathways.

Interference with Choline Metabolism

Diethanolamine has been shown to interfere with choline metabolism.^{[7][8]} Choline is an essential nutrient vital for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine. **Diethanolamine** can competitively inhibit choline uptake by cells and can be incorporated into phospholipids, leading to the formation of aberrant membrane components.^{[7][9]} This can disrupt normal cellular function and has been linked to effects on cell proliferation and apoptosis.^[7]

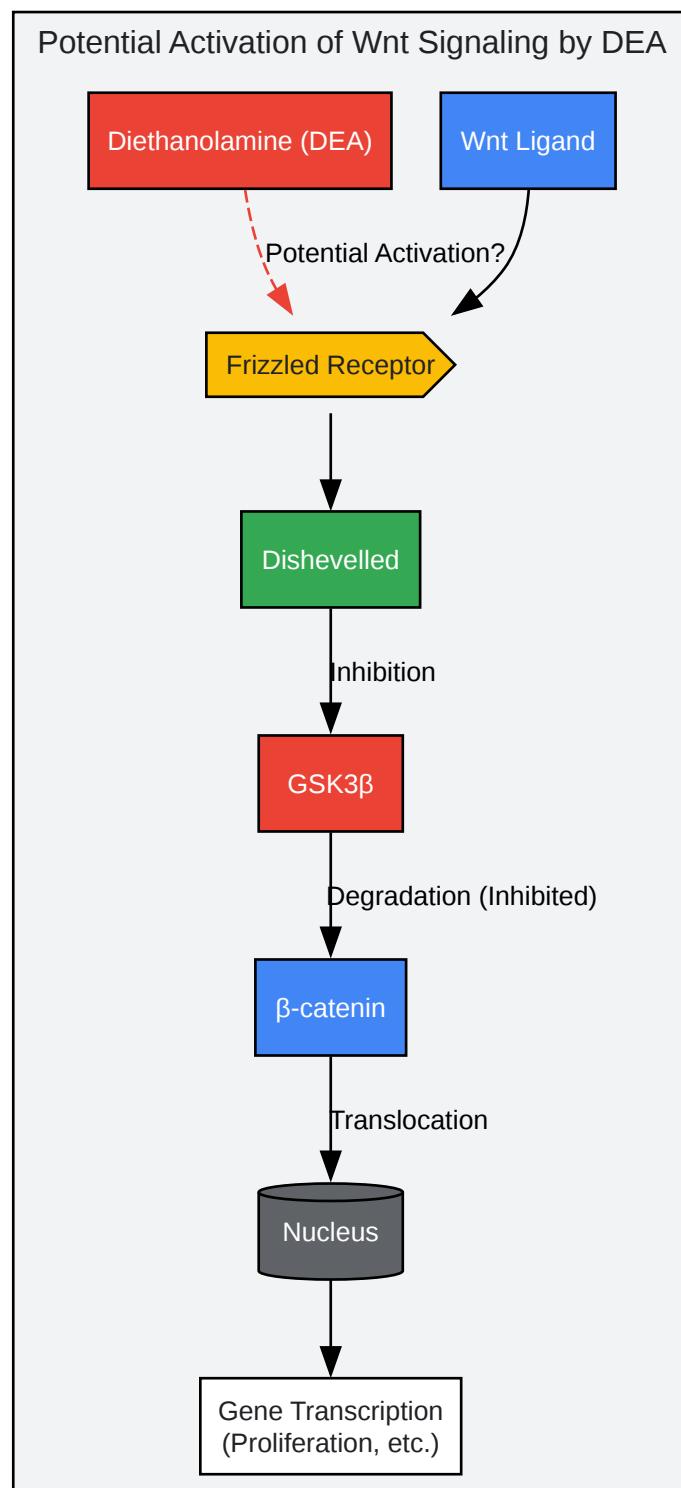


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Figure 3: DEA interference with choline uptake and metabolism.

Wnt Signaling Pathway

Emerging studies suggest that **diethanolamine** may act as an activator of the Wnt signaling pathway.[10][11][12] The Wnt pathway is a crucial signaling cascade involved in embryonic development, cell proliferation, and differentiation.[13][14] Dysregulation of this pathway is implicated in various diseases, including cancer. The exact mechanism of how **diethanolamine** activates Wnt signaling is still under investigation, but it may be linked to its effects on cellular metabolism or its structural similarity to endogenous signaling molecules.[10][11] One hypothesis is that DEA's influence on choline metabolism and subsequent changes in methylation patterns could indirectly affect the expression of Wnt pathway components.[11]



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Figure 4: Hypothesized interaction of DEA with the Wnt pathway.

Conclusion

Diethanolamine is a compound with a broad spectrum of applications valuable to the research community. Its well-defined chemical and physical properties, coupled with its utility as a buffer, a synthetic precursor, a CO₂ absorbent, and a corrosion inhibitor, make it an indispensable tool in the laboratory. Furthermore, its interactions with biological pathways are an expanding area of research with implications for toxicology and drug development. The experimental protocols provided in this guide offer a starting point for researchers to harness the diverse functionalities of **diethanolamine** in their scientific endeavors. As with any chemical, appropriate safety precautions should always be taken when handling and using **diethanolamine**.

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